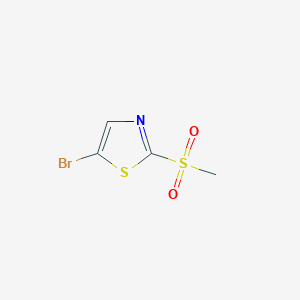
2-Methyl-3-nitropyridine-6-acetamide
Vue d'ensemble
Description
2-Methyl-3-nitropyridine-6-acetamide is an organic compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and an acetamide group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitropyridine-6-acetamide typically involves nitration of a pyridine derivative followed by acetamidation. One common method involves the nitration of 2-methylpyridine using nitric acid in the presence of sulfuric acid to yield 2-methyl-3-nitropyridine. This intermediate is then reacted with acetic anhydride to introduce the acetamide group at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-nitropyridine-6-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Ammonia, amines.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines.
Coupled Products: Suzuki-Miyaura coupling reactions yield biaryl compounds.
Applications De Recherche Scientifique
2-Methyl-3-nitropyridine-6-acetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-nitropyridine-6-acetamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-nitropyridine: Lacks the acetamide group, making it less versatile in certain reactions.
3-Nitropyridine-2-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
2-Methyl-3-nitropyridine-6-carboxylic acid: Contains a carboxylic acid group instead of an acetamide group
Uniqueness
2-Methyl-3-nitropyridine-6-acetamide is unique due to the presence of both a nitro group and an acetamide group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
2-(6-methyl-5-nitropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-7(11(13)14)3-2-6(10-5)4-8(9)12/h2-3H,4H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTITZRVNDJYGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)


![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)


![2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide](/img/structure/B1444533.png)




![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

